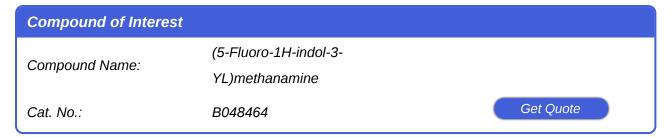


(5-Fluoro-1H-indol-3-YL)methanamine CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on (5-Fluoro-1H-indol-3-YL)methanamine

CAS Number: 113188-82-2

This technical guide provides a comprehensive overview of **(5-Fluoro-1H-indol-3-YL)methanamine**, including its chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on its structural characteristics and data from related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated derivative of tryptamine. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, which can affect cell membrane permeability.

Table 1: Physicochemical Properties of (5-Fluoro-1H-indol-3-YL)methanamine



Property	Value
CAS Number	113188-82-2
Molecular Formula	C ₉ H ₉ FN ₂
Molecular Weight	164.18 g/mol
Appearance	Not specified (likely a solid)
Purity	Commercially available up to 98%

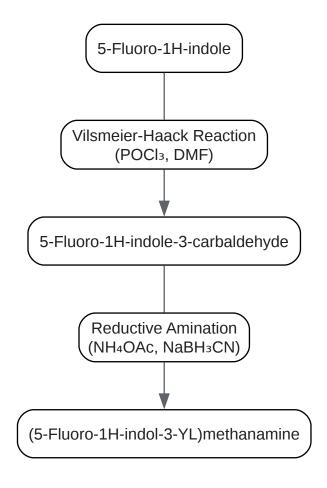
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(5-Fluoro-1H-indol-3-YL)methanamine** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of similar indole-containing compounds. A common and effective method for the synthesis of 3-aminomethylindoles is the reductive amination of the corresponding indole-3-carbaldehyde.

Proposed Synthetic Pathway

The synthesis of **(5-Fluoro-1H-indol-3-YL)methanamine** can be envisioned as a two-step process starting from the commercially available 5-fluoro-1H-indole, proceeding through a 5-fluoro-1H-indole-3-carbaldehyde intermediate.





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Caption: Proposed synthetic workflow for (5-Fluoro-1H-indol-3-YL)methanamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the Vilsmeier-Haack formylation of indoles and subsequent reductive amination.

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

- In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
- Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with stirring, maintaining the temperature below 10°C.
- To this Vilsmeier reagent, add a solution of 5-fluoro-1H-indole (1 equivalent) in DMF.



- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9.
- The resulting precipitate, 5-fluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of (5-Fluoro-1H-indol-3-YL)methanamine

- Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in methanol.
- Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution and stir until dissolved.
- Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Dissolve the residue in water and basify with aqueous NaOH.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The final compound, (5-Fluoro-1H-indol-3-YL)methanamine, can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways



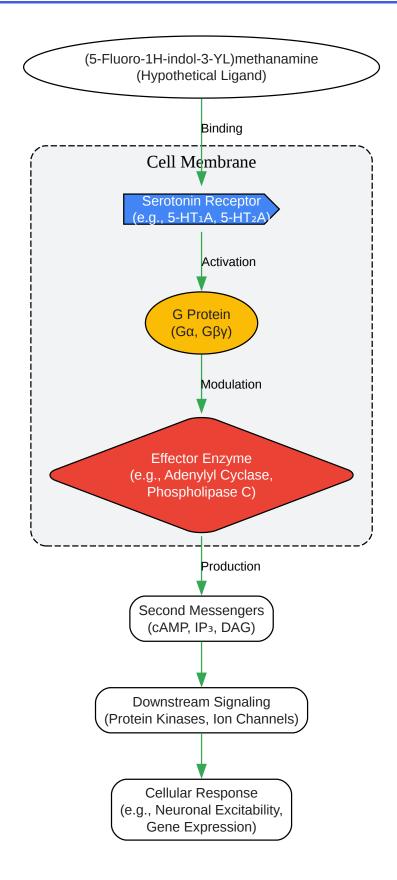
Specific biological data for **(5-Fluoro-1H-indol-3-YL)methanamine** is scarce in the public domain. However, based on its chemical structure, we can infer its likely biological targets.

Interaction with Serotonin Receptors

The core structure of **(5-Fluoro-1H-indol-3-YL)methanamine** is that of an indoleamine, which is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine). This strong structural similarity suggests that the compound is a candidate ligand for serotonin receptors. The serotonin receptor family (5-HT receptors) is a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of pharmaceutical drugs.

Many indolealkylamines are known to bind to various serotonin receptor subtypes with varying affinities and selectivities. The fluorine substitution at the 5-position may influence its binding profile compared to unsubstituted tryptamines.





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Caption: Generalized serotonin receptor signaling pathway.



Potential as an Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor

Recent research has identified a related compound, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, as a potent and selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1). IDO-1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in creating an immunosuppressive environment that allows tumors to evade the immune system. The fact that a compound with the same 5-fluoro-1H-indole core has activity at this target suggests that (5-Fluoro-1H-indol-3-YL)methanamine could also be investigated for IDO-1 inhibitory activity.

Experimental Protocol for Biological Evaluation

To investigate the potential interaction of **(5-Fluoro-1H-indol-3-YL)methanamine** with serotonin receptors, a radioligand binding assay could be performed.

Serotonin Receptor Binding Assay Protocol (General)

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A, 5-HT₂A).
- Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing divalent cations).
- Competition Binding:
 - In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
 - Add increasing concentrations of the test compound, (5-Fluoro-1H-indol-3-YL)methanamine.
 - For non-specific binding determination, add a high concentration of a known non-radiolabeled ligand (e.g., serotonin).
 - Add the prepared cell membranes to initiate the binding reaction.



- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
- Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
- Data Analysis: The data will be used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated indoleamine with potential for further investigation in drug discovery. While specific published data on its synthesis and biological activity are limited, its structural similarity to serotonin and related bioactive molecules suggests that it may interact with serotonin receptors and potentially other targets such as IDO-1. The provided hypothetical synthesis and biological evaluation protocols offer a starting point for researchers interested in exploring the pharmacological profile of this compound. Further studies are warranted to elucidate its precise mechanism of action and therapeutic potential.

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